

An In-depth Technical Guide to Aminonicotinohydrazides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminonicotinohydrazide

Cat. No.: B1296011

[Get Quote](#)

Disclaimer: Extensive searches for "**2-Aminonicotinohydrazide**" with the specific CAS number 35639-95-5 have yielded no publicly available data regarding its physicochemical properties, synthesis, biological activity, or experimental protocols. Therefore, this guide provides a comprehensive overview of the broader class of aminonicotinohydrazides and related nicotinohydrazide derivatives, drawing upon research on analogous compounds. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of this class of molecules.

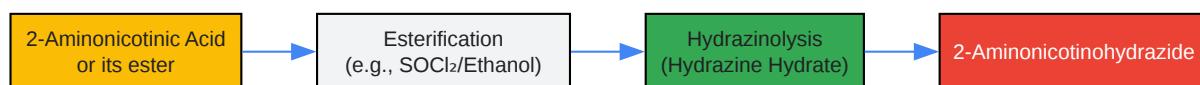
Introduction to Aminonicotinohydrazides

Aminonicotinohydrazides are a class of heterocyclic organic compounds characterized by a pyridine ring substituted with both an amino group and a hydrazide functional group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of multiple reactive sites—the amino group, the hydrazide moiety, and the pyridine ring—allows for a wide range of chemical modifications, making this scaffold a versatile platform for the development of novel therapeutic agents.

Derivatives of nicotinohydrazide have demonstrated a spectrum of pharmacological activities, including antitubercular, antimicrobial, and anticancer properties. The hydrazide group, in particular, is a key pharmacophore in several established drugs, most notably isoniazid, a first-line antituberculosis medication.

Physicochemical Properties of Nicotinohydrazide Analogs

While specific data for **2-Aminonicotinohydrazide** is unavailable, the following table summarizes the general physicochemical properties of related nicotinohydrazide and aminonicotinic acid derivatives to provide a comparative reference.


Property	Nicotinohydrazide (CAS 553-53-7)	Isonicotinohydrazide (Isoniazid, CAS 54-85-3)	2-Aminonicotinic Acid (CAS 5345-47-1)	6-Aminonicotinic Acid (CAS 3167-49-5)
Molecular Formula	C ₆ H ₇ N ₃ O	C ₆ H ₇ N ₃ O	C ₆ H ₆ N ₂ O ₂	C ₆ H ₆ N ₂ O ₂
Molecular Weight	137.14 g/mol	137.14 g/mol	138.12 g/mol	138.12 g/mol
Melting Point	161-163 °C	171-173 °C	310-315 °C (dec.)	>300 °C
Boiling Point	Decomposes	Decomposes	Not available	~373.6 °C (est.)
Solubility	Soluble in water and ethanol	Soluble in water, sparingly soluble in ethanol	Soluble in hot water, acids, and bases	Slightly soluble in water
pKa	Not available	1.8, 3.5, 10.8	2.36 (est.)	Not available

Synthesis and Purification

The synthesis of aminonicotinohydrazides typically involves a multi-step process starting from a substituted nicotinic acid or its ester.

Generalized Synthesis Workflow

A common synthetic route to obtaining nicotinohydrazide derivatives is through the hydrazinolysis of the corresponding nicotinic acid ester. To synthesize an aminonicotinohydrazide, the amino group can either be present on the starting material or introduced at a later stage.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **2-Aminonicotinohydrazide**.

Experimental Protocol: Synthesis of a Nicotinohydrazide Derivative

The following is a representative protocol for the synthesis of a nicotinohydrazide from its corresponding ethyl ester.

Materials:

- Ethyl 2-aminonicotinate (1 equivalent)
- Hydrazine hydrate (80% solution, 10 equivalents)
- Ethanol (as solvent)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- To a solution of ethyl 2-aminonicotinate in ethanol, add an excess of hydrazine hydrate.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

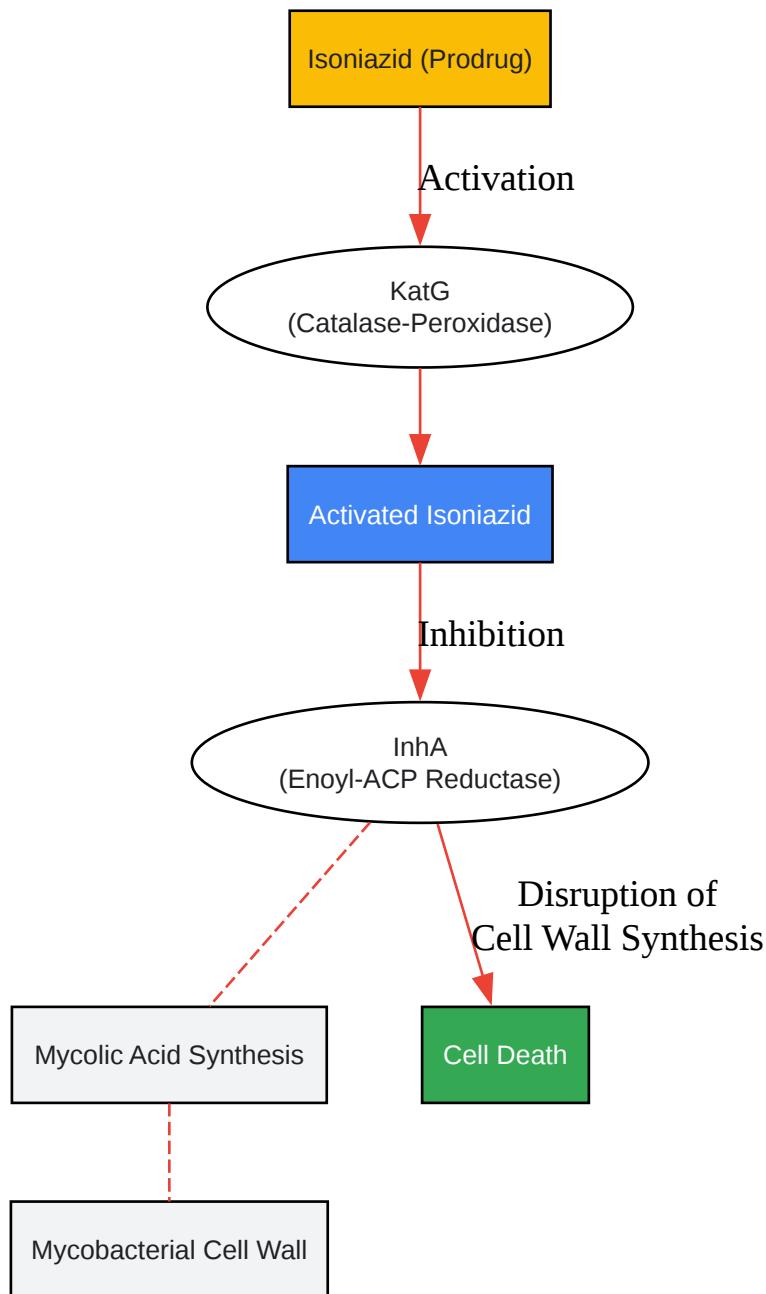
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting solid is typically purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
- Collect the purified product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Purification Methods

Purification of hydrazone and hydrazide derivatives can be challenging due to their potential instability on silica gel.^[1] Common purification techniques include:

- Recrystallization: This is the most common and effective method for purifying solid hydrazide products.^[2] Solvents such as ethanol, methanol, or mixtures with water are often employed.
- Column Chromatography: If necessary, column chromatography can be performed. To prevent decomposition, a stationary phase treated with a base (e.g., basic alumina or silica gel with 1% triethylamine in the eluent) is recommended.^[1]
- Trituration: For oily products, trituration with a non-polar solvent like n-hexane or pentane in the cold can induce solidification and purification.

Biological Activity and Potential Mechanisms of Action


While the biological profile of **2-Aminonicotinohydrazide** is unknown, its structural analogs have shown promising activity in several therapeutic areas.

Antitubercular Activity

Many hydrazide-containing compounds are potent antitubercular agents.^{[3][4][5]} Isoniazid, an isonicotinic acid hydrazide, is a cornerstone of tuberculosis treatment.^[6]

Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.^[6] The activated form then covalently inhibits InhA, an enoyl-acyl

carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[6][7] It is plausible that novel aminonicotinohydrazides could share a similar mechanism of action.

[Click to download full resolution via product page](#)

Caption: Putative mechanism of action for antitubercular hydrazides.

Antimicrobial and Antifungal Activity

Derivatives of nicotinic acid and nicotinamide have been reported to possess broad-spectrum antibacterial and antifungal activities.[8][9][10] The introduction of an amino group and a hydrazide moiety could potentially enhance these properties.

Other Potential Activities

Research into related structures suggests potential applications as:

- Anticancer agents: Some hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12]
- Anti-inflammatory agents: The hydrazone scaffold is present in compounds with anti-inflammatory properties.
- Enzyme inhibitors: The hydrazide group can act as a zinc-binding moiety, suggesting potential inhibitory activity against metalloenzymes.[13]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel aminonicotinohydrazides, a series of in vitro assays are typically performed.

Cytotoxicity Assay

This assay is crucial to determine the toxicity of the compound against mammalian cells and to establish a therapeutic window for its antimicrobial or anticancer effects.[12][14][15]

Protocol: MTT Assay for Cytotoxicity

Materials:

- Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Test compound stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the test compound in the culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol: Broth Microdilution MIC Assay**Materials:**

- Bacterial or fungal strain of interest

- Mueller-Hinton Broth (MHB) or other appropriate growth medium[17]
- Test compound stock solution in DMSO
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a bacterial or fungal inoculum and adjust its concentration to approximately 5×10^5 CFU/mL in the appropriate broth.[16]
- In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.
- Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[18]

Conclusion

While **2-Aminonicotinohydrazide** (CAS 35639-95-5) remains an uncharacterized compound, the broader class of aminonicotinohydrazides represents a promising scaffold for the development of new therapeutic agents. Based on the known biological activities of related nicotinohydrazide and aminopyridine derivatives, this class of compounds warrants further investigation, particularly in the areas of antitubercular and antimicrobial drug discovery. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate novel aminonicotinohydrazide derivatives. Future studies are needed to elucidate the structure-activity relationships within this compound class and to explore their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reddit.com [reddit.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A class of hydrazones are active against non-replicating *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opentrons.com [opentrons.com]
- 13. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. [microbe-investigations.com](#) [microbe-investigations.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]
- To cite this document: BenchChem. [An In-depth Technical Guide to Aminonicotinohydrazides]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296011#2-aminonicotinohydrazide-cas-number-35639-95-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com